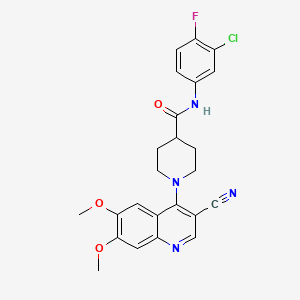

N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide

Description

This compound is a piperidine-4-carboxamide derivative featuring a 3-chloro-4-fluorophenyl group and a 3-cyano-6,7-dimethoxyquinolin-4-yl moiety. The chloro-fluoro substitution on the phenyl ring may enhance binding affinity through halogen bonding, while the cyano and dimethoxy groups on the quinoline core could influence electronic properties and solubility .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClFN4O3/c1-32-21-10-17-20(11-22(21)33-2)28-13-15(12-27)23(17)30-7-5-14(6-8-30)24(31)29-16-3-4-19(26)18(25)9-16/h3-4,9-11,13-14H,5-8H2,1-2H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTXLBSJJNBEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.

Introduction of the cyano group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.

Substitution reactions:

Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using reagents like carbonyldiimidazole or similar coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Hydrolysis: Acidic or basic hydrolysis to break down the compound into its constituent parts.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Halogenating agents: Chlorine gas, fluorine gas.

Cyanating agents: Sodium cyanide, potassium cyanide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide has shown promising results in various studies targeting cancer cell lines:

- Mechanism of Action : The compound acts as an inhibitor of the PI3Kα signaling pathway, which is crucial in many cancers. By inhibiting this pathway, the compound can induce apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 (Colorectal) | 37.4 |

| HCT116 (Colon) | 8.9 |

These results indicate its potential as a therapeutic agent in treating colorectal and colon cancers .

Case Study 1: Colorectal Cancer Treatment

A study conducted on HCT116 cells revealed that treatment with this compound resulted in significant cell death through apoptosis pathways mediated by caspase activation. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Study 2: Selectivity Against PI3Kα Mutants

Research has shown that this compound selectively inhibits both wild-type and mutant forms of PI3Kα with varying IC50 values. This selectivity suggests its potential utility in developing targeted therapies for cancers harboring specific mutations within the PI3K pathway .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds might:

Bind to specific receptors: Modulating their activity.

Inhibit enzymes: Affecting metabolic pathways.

Interact with DNA/RNA: Influencing gene expression.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring, quinoline/pyrimidine cores, and side chains. Below is a comparative analysis:

*Calculated based on molecular formula C₂₅H₂₂ClFN₄O₃.

†Molecular weight inferred from formula in .

Key Observations:

- Halogen vs. Alkoxy/Methyl Substitutions : The target compound’s 3-Cl,4-F phenyl group likely improves target binding compared to methoxy (L483-0214) or methyl analogs, as halogens engage in stronger hydrophobic and halogen-bonding interactions .

Pharmacokinetic Considerations

- Lipophilicity : The target compound’s logP (estimated >3) is higher than methoxy-substituted analogs (e.g., L483-0214) but lower than pyrimidine-core derivatives (), balancing membrane permeability and solubility .

- Metabolic Stability: The 3-cyano group on quinoline may resist oxidative metabolism, enhancing half-life compared to unsubstituted cores .

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and therapeutic potential.

Chemical Structure and Properties

Molecular Formula: C18H15ClF2N4O2

Molecular Weight: 388.79 g/mol

IUPAC Name: this compound

The compound features a piperidine ring connected to a quinoline moiety, with additional functional groups that enhance its biological interactions.

The precise mechanism of action for this compound is still under investigation. However, its structure suggests potential interactions with several biological targets:

- Enzyme Inhibition: The presence of the carboxamide group may facilitate interactions with enzyme active sites, potentially inhibiting pathways involved in tumor proliferation.

- Receptor Modulation: The halogenated phenyl group may enhance binding affinity to specific receptors, modulating signal transduction pathways related to cell growth and survival.

- Ion Channel Interaction: Given its lipophilicity, the compound may also interact with ion channels, affecting cellular excitability and signaling.

Anticancer Properties

Recent studies have evaluated the anticancer efficacy of similar quinoline derivatives. For example, derivatives bearing pyrazole moieties have shown promising results against various cancer cell lines by inhibiting sirtuins, which are implicated in cancer progression .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.2 | Sirtuin inhibition |

| Compound B | MCF-7 | 2.8 | Apoptosis induction |

| N-(3-chloro-4-fluorophenyl)-1-(3-cyano...) | A549 | TBD | TBD |

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. For instance, certain compounds have been shown to inhibit nitric oxide production in LPS-induced RAW 264.7 cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) .

Case Studies

- In Vivo Studies: A study involving a murine model demonstrated that a compound structurally related to N-(3-chloro-4-fluorophenyl)-1-(3-cyano...) significantly reduced tumor size when administered at 100 mg/kg over a two-week period .

- Pharmacokinetics: Pharmacokinetic studies indicated that similar compounds exhibited favorable absorption and distribution characteristics, with notable plasma half-lives conducive to therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.